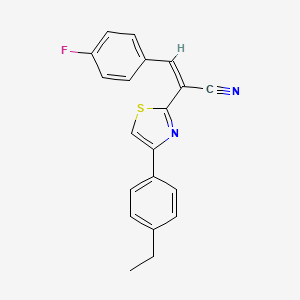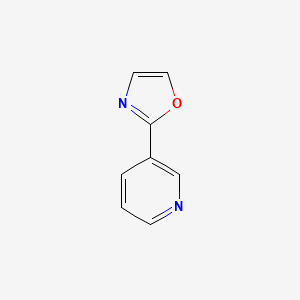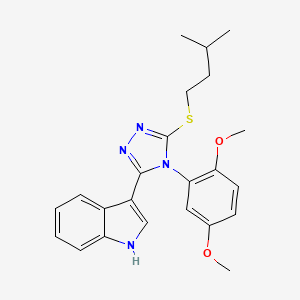
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and various biochemical and physiological effects, making it a promising candidate for future research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2,5-dimethoxyphenylacetonitrile, which is synthesized from 2,5-dimethoxybenzaldehyde and ethyl cyanoacetate. The second intermediate is 5-(isopentylthio)-4H-1,2,4-triazole-3-thiol, which is synthesized from isopentyl mercaptan and 4-amino-5-mercapto-1,2,4-triazole. The two intermediates are then coupled using indole-3-carboxaldehyde to form the final product.
Starting Materials
2,5-dimethoxybenzaldehyde, ethyl cyanoacetate, isopentyl mercaptan, 4-amino-5-mercapto-1,2,4-triazole, indole-3-carboxaldehyde
Reaction
Synthesis of 2,5-dimethoxyphenylacetonitrile:, - 2,5-dimethoxybenzaldehyde is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate, - The resulting product is purified by recrystallization or column chromatography, Synthesis of 5-(isopentylthio)-4H-1,2,4-triazole-3-thiol:, - Isopentyl mercaptan is reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate, - The resulting product is purified by recrystallization or column chromatography, Coupling of intermediates to form final product:, - 2,5-dimethoxyphenylacetonitrile and 5-(isopentylthio)-4H-1,2,4-triazole-3-thiol are reacted with indole-3-carboxaldehyde in the presence of a base such as sodium ethoxide or potassium carbonate, - The resulting product is purified by recrystallization or column chromatography
Mécanisme D'action
The mechanism of action of 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of certain signaling pathways that are involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has been found to have various biochemical and physiological effects. This compound has been found to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments include its unique mechanism of action and its potential applications in treating inflammatory diseases and cancer. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole. One potential direction is to study the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-15(2)11-12-30-23-26-25-22(18-14-24-19-8-6-5-7-17(18)19)27(23)20-13-16(28-3)9-10-21(20)29-4/h5-10,13-15,24H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOAZRXCCZKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

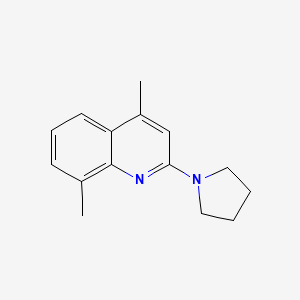
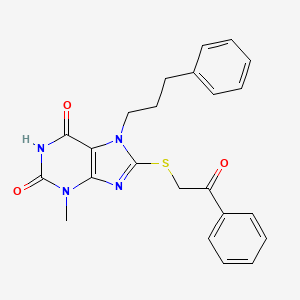
![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)

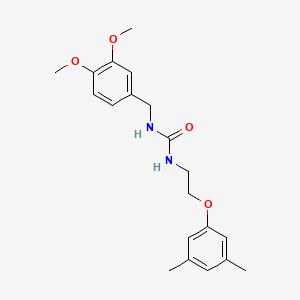
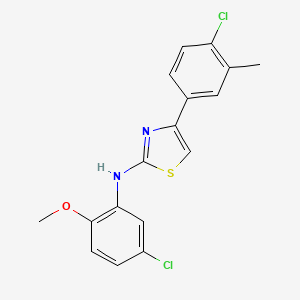
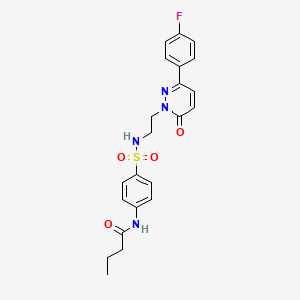
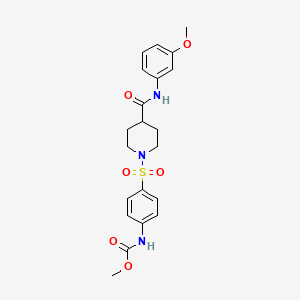
![4-chloro-N-(5-{1-[4-(methylsulfonyl)phenyl]-5-oxopyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2902814.png)
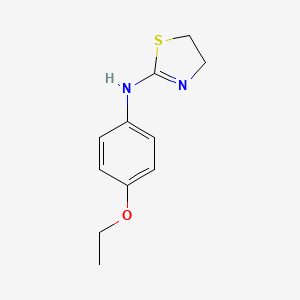
![2-Spiro[2.4]heptan-7-ylethanol](/img/structure/B2902817.png)
